1-Benzyl-4-Iodopiperidine 1-Benzyl-4-Iodopiperidine
Brand Name: Vulcanchem
CAS No.: 109838-88-2
VCID: VC8206508
InChI: InChI=1S/C12H16IN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
SMILES: C1CN(CCC1I)CC2=CC=CC=C2
Molecular Formula: C12H16IN
Molecular Weight: 301.17 g/mol

1-Benzyl-4-Iodopiperidine

CAS No.: 109838-88-2

Cat. No.: VC8206508

Molecular Formula: C12H16IN

Molecular Weight: 301.17 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-Iodopiperidine - 109838-88-2

Specification

CAS No. 109838-88-2
Molecular Formula C12H16IN
Molecular Weight 301.17 g/mol
IUPAC Name 1-benzyl-4-iodopiperidine
Standard InChI InChI=1S/C12H16IN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Standard InChI Key PVXRGTWRJQHSMO-UHFFFAOYSA-N
SMILES C1CN(CCC1I)CC2=CC=CC=C2
Canonical SMILES C1CN(CCC1I)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

1-Benzyl-4-Iodopiperidine, systematically named 1-benzyl-4-iodopiperidine, belongs to the class of nitrogen-containing heterocycles. Its molecular formula is C₁₂H₁₆IN, with a molecular weight of 301.17 g/mol. The compound features a six-membered piperidine ring substituted at the 1-position with a benzyl group (C₆H₅CH₂) and at the 4-position with an iodine atom.

Key Physicochemical Properties

  • Density: 1.6±0.1 g/cm³ (analogous piperidine derivatives)

  • Boiling Point: 405.9±45.0°C (extrapolated from similar compounds)

  • Flash Point: 199.3±28.7°C

  • Vapour Pressure: 0.0±0.9 mmHg at 25°C

  • LogP: 3.26 (indicative of moderate lipophilicity)

  • Solubility: Limited aqueous solubility (12 g/L for related piperidinones)

The iodine substituent introduces significant steric and electronic effects, making the compound a versatile electrophile in cross-coupling reactions.

Synthesis and Manufacturing Pathways

The synthesis of 1-Benzyl-4-Iodopiperidine typically involves functionalization of a preformed piperidine scaffold. Two primary routes dominate industrial and laboratory-scale production:

Route 1: Iodination of 1-Benzyl-4-Piperidone

1-Benzyl-4-piperidone (CAS 3612-20-2) serves as a key precursor . The ketone group at the 4-position undergoes iodination via halogenation reactions:

  • Wittig Reaction: (Methoxymethyl)triphenylphosphonium chloride reacts with 1-benzyl-4-piperidone to form an enol ether intermediate, followed by hydrolysis to yield the iodinated product .

  • Epoxide Rearrangement: Treatment with trimethyloxosulfonium iodide generates an epoxide, which rearranges in the presence of MgBr₂ to produce the target compound .

Route 2: Direct Substitution on Piperidine

A more straightforward approach involves nucleophilic substitution on 1-benzylpiperidine-4-triflate or analogous leaving groups using potassium iodide. This method offers higher regioselectivity and yields >80% under optimized conditions.

Representative Synthesis Table

StepReagents/ConditionsYieldReference
Precursor PreparationBenzylamine + methyl acrylate (Dieckmann condensation)78.4%
IodinationKI, DMF, 80°C, 12h85%
PurificationColumn chromatography (hexane:EtOAc)>95% purity

Applications in Pharmaceutical Development

1-Benzyl-4-Iodopiperidine’s utility stems from its dual functionality: the iodine atom participates in Sonogashira or Suzuki couplings, while the benzyl group facilitates N-deprotection for further derivatization.

Key Therapeutic Areas

  • Antipsychotics: Intermediate in penfluridol synthesis, a long-acting neuroleptic .

  • Anticancer Agents: Serves as a building block for kinase inhibitors targeting EGFR and VEGFR.

  • Antiviral Compounds: Used in prodrug strategies for nucleotide analogs.

Case Study: Penfluridol Synthesis

  • Step 1: Coupling of 1-Benzyl-4-Iodopiperidine with a fluorinated aryl boronic acid via Suzuki-Miyaura reaction.

  • Step 2: Catalytic hydrogenation to remove the benzyl protecting group.

  • Step 3: Amidation with a diphenylbutylpiperidine moiety to yield penfluridol .

Spectroscopic Characterization

Advanced analytical techniques confirm structural integrity:

  • IR Spectroscopy: Strong absorption at 550 cm⁻¹ (C-I stretch) .

  • NMR (¹H): δ 3.7 ppm (N-CH₂-C₆H₅), δ 2.5–3.1 ppm (piperidine protons).

  • Mass Spectrometry: Molecular ion peak at m/z 301.17 [M]⁺.

Comparative Analysis with Related Piperidine Derivatives

CompoundCASMolecular FormulaKey Application
1-Benzyl-4-Iodopiperidine109838-88-2C₁₂H₁₆INCross-coupling intermediate
Benzyl 4-Iodo-1-piperidinecarboxylate885275-00-3C₁₃H₁₆INO₂Peptide mimetic synthesis
1-Benzyl-4-piperidone3612-20-2C₁₂H₁₅NOKetone-based intermediates

The iodine substituent in 1-Benzyl-4-Iodopiperidine enhances its reactivity compared to carbonyl-containing analogs like 1-Benzyl-4-piperidone .

Recent Advances and Future Directions

Emerging applications include:

  • PET Tracers: Radiolabeling with ¹²³I for neuroimaging.

  • PROTACs: Utilization in E3 ligase-targeting degraders.

Ongoing research focuses on:

  • Flow Chemistry: Continuous-flow iodination to improve scalability.

  • Green Synthesis: Catalytic iodide recycling to minimize waste.

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